(2-methylphenyl)methanesulfonyl Chloride

Descripción general

Descripción

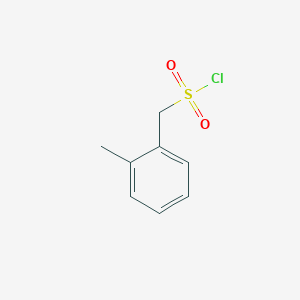

(2-methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a 2-methylphenyl group. This compound is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylphenol (o-cresol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and produces high yields of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Reactions:

(2-Methylphenyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of methanesulfonates through reactions with alcohols. This conversion is crucial as methanesulfonates are intermediates in various substitution and elimination reactions, enhancing the efficiency of synthetic pathways .

Formation of Sulfonamides:

The compound can react with primary and secondary amines to yield methanesulfonamides. These sulfonamides are stable under acidic and basic conditions, making them useful intermediates in the synthesis of pharmaceuticals .

Heterocyclic Compounds:

this compound can also facilitate the formation of heterocycles when treated with bases. The generated sulfene can undergo cycloadditions, leading to five-membered sultones, which are valuable in medicinal chemistry .

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, this compound is utilized to synthesize various biologically active compounds. Its ability to modify existing molecules makes it a crucial player in drug design, particularly in developing sulfonamide antibiotics and other therapeutic agents .

Protecting Group:

The compound acts as a protecting group for alcohols during multi-step syntheses. Methanesulfonates formed from alcohols are stable under acidic conditions, allowing for selective reactions without compromising the integrity of sensitive functional groups .

Analytical Chemistry

Analytical Testing:

this compound finds applications in analytical chemistry, particularly in methods involving derivatization techniques. By converting polar functional groups into more volatile derivatives, it enhances the detectability of compounds during chromatographic analyses .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-methylphenyl)methanesulfonyl chloride involves the formation of a highly reactive sulfene intermediate through an E1cb elimination process. This intermediate can then react with various nucleophiles to form the corresponding sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl chloride: The parent compound, which lacks the 2-methylphenyl group.

p-Toluenesulfonyl chloride: A similar compound where the sulfonyl chloride group is attached to a p-tolyl group instead of a 2-methylphenyl group.

Uniqueness

(2-methylphenyl)methanesulfonyl chloride is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .

Actividad Biológica

(2-Methylphenyl)methanesulfonyl chloride, an organosulfur compound, is recognized for its significant role in organic synthesis and biological research. Its reactivity stems from the presence of a methanesulfonyl chloride group, which allows it to participate in nucleophilic substitution reactions with various biomolecules. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C8H9ClO2S

- Molecular Weight : 202.67 g/mol

- Functional Group : Methanesulfonyl chloride

The compound's structure enables it to act as an electrophile, making it a valuable reagent in synthesizing sulfonamide derivatives and other biologically active molecules.

The biological activity of this compound primarily involves sulfonylation reactions , where it modifies nucleophilic sites in proteins and other biomolecules. This modification can lead to:

- Altered Enzyme Activity : By modifying active sites of enzymes.

- Protein Function Changes : Affecting structural and functional properties of proteins.

- Cellular Signaling Pathways Modulation : Influencing pathways that govern cellular responses.

Biological Applications

- Medicinal Chemistry : Used in the development of pharmaceuticals, particularly for synthesizing sulfonamide drugs.

- Biochemical Research : Acts as a tool for studying protein interactions and enzyme mechanisms.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes by modifying their active sites. A study involving phospholipase A2 (PLA2) showed that sulfonylation could alter the enzyme's activity, impacting inflammatory pathways critical in various diseases .

Case Study 2: Antimicrobial Activity

In a comparative study, derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Data Table: Biological Activity Summary

Structural Activity Relationship (SAR)

Studies have indicated that modifications on the phenyl ring significantly influence the biological activity of this compound. The presence of electron-donating or withdrawing groups alters its reactivity and interaction with biological targets, thereby affecting its efficacy as a pharmaceutical agent .

Propiedades

IUPAC Name |

(2-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMREUGSHNSYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375280 | |

| Record name | (2-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-55-6 | |

| Record name | (2-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.